molecular formula C20H17NO4S2 B2599084 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid CAS No. 928339-96-2

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

Cat. No.: B2599084
CAS No.: 928339-96-2
M. Wt: 399.48
InChI Key: FRGLILMWKNDEJO-ATVHPVEESA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of the polar carboxylic acid group and the polarizable aromatic ring might suggest that the compound has some degree of solubility in both polar and nonpolar solvents .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

One significant application of this compound is in photodynamic therapy, particularly as a photosensitizer. The compound's properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, make it a potential candidate for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

Several studies highlight the compound's effectiveness in antimicrobial and antifungal applications. Its derivatives have shown significant antibacterial and antifungal activities, which are crucial in developing new medications and treatments for various infections (Patel et al., 2013), (Hirpara et al., 2003).

Corrosion Inhibition

This compound and its derivatives have been studied for their corrosion inhibition properties. Research indicates that they effectively inhibit corrosion on various metals, which is valuable in industrial applications, particularly in acidic environments (Ammal, Prajila, & Joseph, 2018).

Synthesis of Therapeutic Agents

The compound has been used in the synthesis of various therapeutic agents, including those with anti-inflammatory properties. This application is crucial in developing new drugs and treatments for diseases characterized by inflammation (Tozkoparan et al., 1998).

Organic Chemistry and Material Science

In organic chemistry and material science, the compound's derivatives are used to synthesize other complex molecules and materials. This application is fundamental in advancing research and development in these fields (Lomov, 2019).

Properties

IUPAC Name

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c1-25-15-9-5-8-14(10-15)12-17-18(22)21(20(26)27-17)16(19(23)24)11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3,(H,23,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGLILMWKNDEJO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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